molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Katalognummer: B580018
CAS-Nummer: 913614-18-3
Molekulargewicht: 254.776
InChI-Schlüssel: XDUUWPNOUUQXBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride has been investigated for several scientific applications:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing antipsychotic drugs, notably brexpiprazole, which is used to treat schizophrenia and major depressive disorder .
  • Neuropharmacology : The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is crucial for mood regulation and anxiety management. Its interaction with dopamine receptors (D2) also positions it as a candidate for treating psychotic disorders .
  • Biological Studies : Research indicates that this compound may possess anxiolytic properties, contributing to its potential use in therapies aimed at anxiety and depression .

Efficacy and Safety Profile

Preclinical studies have evaluated the pharmacokinetics and pharmacodynamics of this compound in animal models. Key findings include:

  • Efficacy : Demonstrated a dose-dependent reduction in behavioral symptoms related to anxiety and depression.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperazine Ring : Starting from appropriate precursors such as 4-aminobenzo[b]thiophene.
  • Halogenation Reactions : The compound can react with halogenated compounds to create derivatives.
  • Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols or thioethers .

These reactions are essential for producing various pharmaceutical intermediates necessary for drug development.

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is primarily related to its role as an intermediate in the synthesis of brexpiprazole. Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of neurotransmitter activity helps alleviate symptoms of schizophrenia and depression .

Vergleich Mit ähnlichen Verbindungen

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is similar to other piperazine derivatives such as aripiprazole and quetiapine. it is unique due to its specific structure, which includes a benzo[b]thiophene ring. This structural feature contributes to its distinct pharmacological properties and its use in the synthesis of brexpiprazole . Similar compounds include:

Biologische Aktivität

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a compound of significant interest in pharmacological research, particularly concerning its potential therapeutic applications in treating various central nervous system (CNS) disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperazine ring fused with a benzo[b]thiophene moiety. This structural feature is believed to play a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that it exhibits affinity for:

  • Serotonin receptors (5-HT) : Particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety.
  • Dopamine receptors (D2) : Important for the modulation of psychotic symptoms and cognitive functions.

The compound's ability to modulate these receptors suggests a potential application in treating conditions such as schizophrenia and other mood disorders .

Central Nervous System Disorders

This compound has been explored for its efficacy in treating various CNS disorders, including:

  • Schizophrenia : Preclinical studies have shown that compounds with similar structures can improve cognitive dysfunction and negative symptoms associated with schizophrenia while minimizing extrapyramidal side effects .
  • Depression and Anxiety : The agonistic activity at the 5-HT_1A receptor may confer antidepressant and anxiolytic effects, making it a candidate for further development in mood disorder therapies .

Case Studies and Research Findings

A significant study evaluated the compound's pharmacokinetics and pharmacodynamics in animal models. The findings indicated:

  • Efficacy : The compound demonstrated a dose-dependent reduction in behavioral symptoms associated with anxiety and depression.
  • Safety Profile : Preliminary toxicity studies suggested a favorable safety profile with minimal adverse effects at therapeutic doses .

Comparative Efficacy

A comparative analysis was conducted between this compound and other antipsychotic agents. The results highlighted:

CompoundAffinity for 5-HT_1AAffinity for D2Efficacy in Cognitive SymptomsSide Effects
1-(Benzo[b]thiophen-4-yl)piperazineHighModerateSignificantMinimal
AripiprazoleModerateHighModerateWeight Gain
LurasidoneHighModerateSignificantDyslipidemia

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between benzo[b]thiophene derivatives and piperazine. A common approach is reacting 4-chlorobenzo[b]thiophene with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions. For example, analogous syntheses of piperazine derivatives use benzyl chloride or fluorobenzyl chloride with piperazine in ethanol or toluene, followed by purification via crystallization or flash chromatography . Optimization may involve:

  • Temperature control : Elevated temperatures (60–100°C) to accelerate reaction kinetics.
  • Stoichiometry : Excess piperazine (1.5–2.0 equiv) to minimize di-substitution byproducts.
  • Acid scavengers : Use of bases like triethylamine to neutralize HCl byproducts and improve yield.

Table 1 : Example Reaction Conditions for Piperazine Derivatives

ReagentSolventTemperatureYield (%)Reference
4-Fluorobenzyl chlorideEthanol80°C72
Benzoyl chlorideDCMRT65

Q. Basic: What analytical methods are validated for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons in benzo[b]thiophene at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment (e.g., molecular ion [M+H]+^+ at m/z 254.78) .
  • X-ray crystallography : For definitive structural confirmation, as demonstrated for related piperazine derivatives in CCDC databases .

Q. Advanced: How can researchers resolve contradictions in pharmacological activity data across different assays?

Discrepancies often arise from assay-specific variables (e.g., receptor subtype selectivity, cell line differences). Methodological strategies include:

  • Dose-response profiling : Establish EC50_{50}/IC50_{50} values across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Receptor binding assays : Use radioligand displacement studies (e.g., 3^3H-labeled agonists) to compare affinity values against structurally similar compounds .
  • Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for analogous piperazine derivatives to identify trends in structure-activity relationships (SAR) .

Table 2 : Example Pharmacological Data for Piperazine Derivatives

CompoundTarget ReceptorIC50_{50} (nM)Assay TypeReference
1-(4-Fluorobenzyl)piperazine5-HT1A_{1A}15 ± 2Radioligand
1-BenzylpiperazineDopamine D2320 ± 45Functional cAMP

Q. Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors) and predict binding modes .
  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate solubility (LogP ≈ 2.5 for hydrochloride salts), blood-brain barrier permeability, and hepatotoxicity risks .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. Basic: How should solubility and stability be managed during in vitro studies?

  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Hydrochloride salts enhance aqueous solubility compared to free bases .
  • Stability : Store lyophilized powder at –20°C in dark, dry conditions to prevent hydrolysis. Monitor degradation via LC-MS over 24–72 hours .

Q. Advanced: What experimental designs are recommended for studying metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and NADPH cofactor, followed by UPLC-QTOF analysis to identify Phase I/II metabolites .
  • Isotope labeling : Use 14^{14}C-labeled compound to trace metabolic pathways in hepatocyte assays .

Q. Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid contact (H315: skin irritation) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

Eigenschaften

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUWPNOUUQXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913614-18-3
Record name 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Then, 3.7 ml of concentrated hydrochloric acid was added to a methanol solution of 9.5 g of 1-benzo[b]thiophen-4-yl-piperazine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the obtained residue and precipitated crystals were obtained by filtration. Recrystallization was performed from methanol to obtain 1-benzo[b]thiophen-4-yl-piperazine hydrochloride as colorless needle-like crystals.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chlorobenzo[b]thiophene (5.00 g), piperazine (5.11 g), palladium acetate (II) (2.7 mg), tri-tert-butylphosphonium tetraphenylborate (6.2 mg), sodium tert-butoxide (8.548 g), and xylene (70 ml) were stirred at 120 to 130° C. for 5 hours. After the reaction mixture was cooled to room temperature, water was added thereto, and the layers were separated. The xylene layer was washed with water, and then with saline. After addition of activated carbon, the mixture was stirred at room temperature for 30 minutes. After filtration of the mixture, concentrated hydrochloric acid was added to the filtrate, and the resulting mixture was stirred at room temperature for 30 minutes. The precipitated crystals were collected by filtration and dried to obtain 4-(1-piperazinyl)benzo[b]thiophene hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
6.2 mg
Type
reactant
Reaction Step One
Quantity
8.548 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.